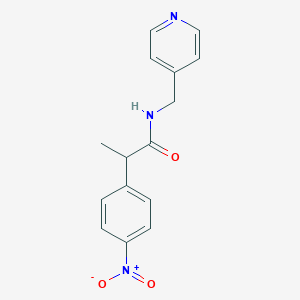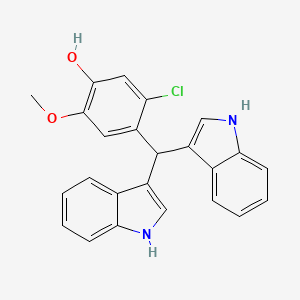![molecular formula C23H27BrClN3O3 B4074405 3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)
3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide
Overview
Description
3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide is a complex organic compound that features a bromine atom, a piperazine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the piperazine derivative: This involves the reaction of piperazine with butanoyl chloride under basic conditions to form 4-butanoylpiperazine.
Bromination and chlorination: The aromatic ring is brominated and chlorinated using bromine and chlorine reagents, respectively, under controlled conditions to ensure selective substitution.
Coupling reaction: The final step involves coupling the substituted aromatic ring with the piperazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the aromatic ring and piperazine moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic or neutral conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.
Material science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological studies: The compound can be used to study the interactions of substituted benzamides with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system. Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide: This compound is similar but lacks the ethoxy group and chlorine atom, which may affect its chemical properties and biological activity.
N-(4-(4-butanoylpiperazin-1-yl)phenyl)benzamide: This compound lacks both the bromine and chlorine atoms, which could result in different reactivity and interactions with biological targets.
Uniqueness
3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide is unique due to the presence of multiple substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and ethoxy groups provides a distinct profile that sets it apart from similar compounds.
Properties
IUPAC Name |
3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrClN3O3/c1-3-5-22(29)28-12-10-27(11-13-28)20-8-7-17(15-19(20)25)26-23(30)16-6-9-21(31-4-2)18(24)14-16/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHJHLRXRVEUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
![3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4074339.png)
![1-[3-(2,6-Dimethoxyphenoxy)propyl]azepane;oxalic acid](/img/structure/B4074354.png)


![5-[1-(3-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4074384.png)
![2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4074399.png)
![1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4074421.png)

![N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074438.png)
![Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane](/img/structure/B4074445.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid](/img/structure/B4074452.png)
